molecular formula C14H14ClF2NO B2589512 (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097923-16-3

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2589512
CAS No.: 2097923-16-3
M. Wt: 285.72
InChI Key: AMUDYUHJQBCWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the chlorophenyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green solvents and environmentally friendly reagents is emphasized to minimize the environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). Catalysts like palladium on carbon or platinum oxide may also be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate biological pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity and selectivity are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Cyano-3-trifluoromethylaniline
  • 4-Nitro-3-(trifluoromethyl)aniline

Uniqueness

Compared to these similar compounds, (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDYUHJQBCWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.